A-1 Nipecotamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

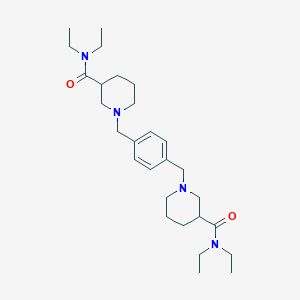

alpha,alpha’-Bis(3-(N,N-diethylcarbamoyl)piperidino)-4-xylene: is a complex organic compound known for its unique structure and diverse applications. This compound features a xylene core substituted with two piperidine rings, each bearing a diethylcarbamoyl group. Its intricate structure allows it to participate in various chemical reactions and makes it valuable in scientific research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of alpha,alpha’-Bis(3-(N,N-diethylcarbamoyl)piperidino)-4-xylene typically involves multiple steps:

Formation of the Piperidine Rings: The initial step involves the synthesis of piperidine rings. This can be achieved through the hydrogenation of pyridine or by the cyclization of 1,5-diaminopentane.

Introduction of Diethylcarbamoyl Groups: The piperidine rings are then functionalized with diethylcarbamoyl groups. This is usually done by reacting the piperidine with diethylcarbamoyl chloride in the presence of a base such as triethylamine.

Attachment to the Xylene Core: The final step involves the attachment of the functionalized piperidine rings to the xylene core. This can be achieved through a nucleophilic substitution reaction, where the piperidine rings displace halogen atoms on a halogenated xylene derivative.

Industrial Production Methods

In an industrial setting, the production of alpha,alpha’-Bis(3-(N,N-diethylcarbamoyl)piperidino)-4-xylene is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Catalysts and solvents are carefully selected to enhance the reaction rates and facilitate the purification process.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine rings. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can target the diethylcarbamoyl groups, converting them into amines. Reducing agents such as lithium aluminum hydride are typically used.

Substitution: The xylene core can participate in electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are common examples.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

Oxidation: Formation of N-oxides or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Antithrombotic Agent:

Nipecotamide is primarily recognized for its antithrombotic properties. It functions by elevating cyclic adenosine monophosphate (cAMP) levels in platelets, which enhances platelet function and prevents aggregation induced by adenosine diphosphate (ADP) . This mechanism suggests potential therapeutic applications in managing cardiovascular diseases by improving blood flow and reducing clot formation.

2. Neuroprotective Properties:

Preliminary studies indicate that nipecotamide may possess neuroprotective properties. Animal model research has shown improvements in memory and learning, as well as protection against neurodegenerative diseases such as Alzheimer's . However, further clinical trials are necessary to confirm these effects in humans.

3. NAD+ Precursor:

Similar to nicotinamide, nipecotamide can be converted into nicotinamide adenine dinucleotide (NAD+) within the body. NAD+ is crucial for various cellular processes, and its levels decline with age. Research is ongoing to explore nipecotamide's potential as a NAD+ precursor and its implications for age-related conditions .

Comparative Data Table of Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Nicotinic Acid | Carboxylic Acid | Precursor to nipecotamide; involved in metabolism. |

| Nicotinamide | Amide | Vitamin B3 derivative; essential for NAD synthesis. |

| Piperidine | Saturated Heterocycle | Basic structure of nipecotamide; used in various pharmaceuticals. |

| N-ethylpiperidine | Piperidine Derivative | Exhibits different pharmacological properties; less studied than nipecotamide. |

Case Studies

Case Study 1: Enantioselective Antiplatelet Actions

Research has demonstrated the enantioselective antiplatelet actions of mono- and bis-nipecotamide derivatives. In vitro studies revealed that certain enantiomers exhibited significantly higher potency in inhibiting ADP-induced platelet aggregation compared to their counterparts . Specifically, one derivative was found to be ten times more potent than its optical antipode.

Case Study 2: Neuroprotective Effects

In a study focusing on neuroprotection, nipecotamide was administered to animal models exhibiting symptoms of cognitive decline. Results indicated a marked improvement in memory retention and cognitive function, suggesting potential applications in treating neurodegenerative diseases . However, further studies are needed to establish the safety and efficacy of nipecotamide in human subjects.

Mecanismo De Acción

The mechanism of action of alpha,alpha’-Bis(3-(N,N-diethylcarbamoyl)piperidino)-4-xylene involves its interaction with specific molecular targets. The diethylcarbamoyl groups can form hydrogen bonds with proteins and enzymes, modulating their activity. The piperidine rings can interact with cell membranes, affecting their fluidity and permeability. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Similar Compounds

alpha,alpha’-Bis(3-(N,N-dimethylcarbamoyl)piperidino)-4-xylene: Similar structure but with dimethylcarbamoyl groups instead of diethylcarbamoyl groups.

alpha,alpha’-Bis(3-(N,N-diethylcarbamoyl)pyrrolidino)-4-xylene: Similar structure but with pyrrolidine rings instead of piperidine rings.

alpha,alpha’-Bis(3-(N,N-diethylcarbamoyl)morpholino)-4-xylene: Similar structure but with morpholine rings instead of piperidine rings.

Uniqueness

The uniqueness of alpha,alpha’-Bis(3-(N,N-diethylcarbamoyl)piperidino)-4-xylene lies in its specific combination of functional groups and ring structures. The presence of diethylcarbamoyl groups enhances its ability to form hydrogen bonds, while the piperidine rings provide a rigid framework that can interact with various molecular targets. This combination of features makes it a versatile compound with diverse applications in scientific research and industry.

Propiedades

Número CAS |

10059-97-9 |

|---|---|

Fórmula molecular |

C28H46N4O2 |

Peso molecular |

470.7 g/mol |

Nombre IUPAC |

1-[[4-[[3-(diethylcarbamoyl)piperidin-1-yl]methyl]phenyl]methyl]-N,N-diethylpiperidine-3-carboxamide |

InChI |

InChI=1S/C28H46N4O2/c1-5-31(6-2)27(33)25-11-9-17-29(21-25)19-23-13-15-24(16-14-23)20-30-18-10-12-26(22-30)28(34)32(7-3)8-4/h13-16,25-26H,5-12,17-22H2,1-4H3 |

Clave InChI |

UYTJVLIRSXKFPI-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=O)C1CCCN(C1)CC2=CC=C(C=C2)CN3CCCC(C3)C(=O)N(CC)CC |

SMILES canónico |

CCN(CC)C(=O)C1CCCN(C1)CC2=CC=C(C=C2)CN3CCCC(C3)C(=O)N(CC)CC |

Números CAS relacionados |

2128-88-3 (di-hydrobromide) |

Sinónimos |

A-1 nipecotamide A-1C nipecotamide alpha, alpha'-bis(3-(N,N-diethylcarbamoyl)piperidino)-4-xylene alpha, alpha'-bis(3-(N,N-diethylcarbamoyl)piperidino)-4-xylene, dihydrobromide alpha-alpha'-bis(3-(N-N-diethylcarbamoyl)piperidino)-p-xylene BDCPX GT-12 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.